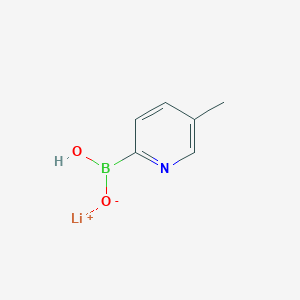![molecular formula C10H8F3N3O2S B1423277 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide CAS No. 1283852-55-0](/img/structure/B1423277.png)
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
Overview
Description
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a sulfonamide group.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to have importance in the pharmaceutical industry and agrochemicals . They are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
It’s known that the trifluoromethyl group in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . This group has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .
Biochemical Pathways
Compounds with a trifluoromethyl group are known to have diverse biological activities, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
It’s known that the trifluoromethyl group can improve drug potency toward certain enzymes by lowering the pk_a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
Compounds with a trifluoromethyl group are known to have diverse biological activities, suggesting they may have a variety of molecular and cellular effects .
Action Environment
It’s known that the product contains volatile organic compounds (voc) which will evaporate easily from all surfaces . This suggests that environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The sulfonamide group is introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and elevated temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity
Comparison with Similar Compounds
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide can be compared with other trifluoromethyl-substituted compounds, such as:
1-(trifluoromethyl)benzene: A simpler structure with similar lipophilicity but lacking the additional functional groups that confer specific biological activities.
Trifluoromethylpyrazoles: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Sulfonamide derivatives: A broad class of compounds with diverse applications in medicine and industry, where the presence of the sulfonamide group is a common feature
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the sulfonamide group, which together enhance its chemical stability, reactivity, and potential biological activities.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-2-1-3-8(4-7)16-6-9(5-15-16)19(14,17)18/h1-6H,(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRKJEUKPGQVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


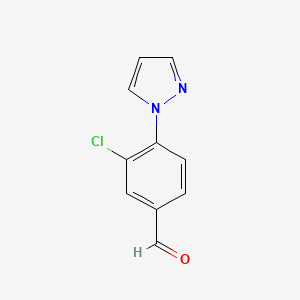
![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)


![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
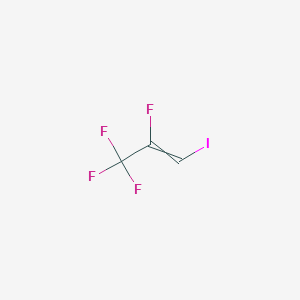
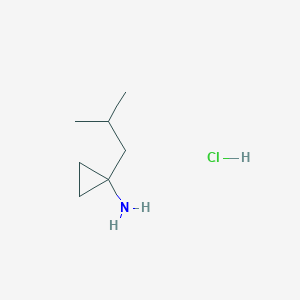
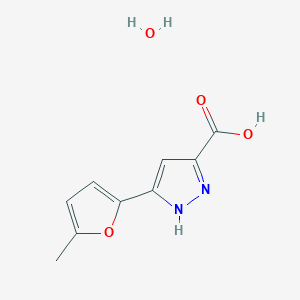
![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)
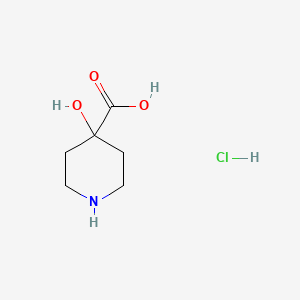
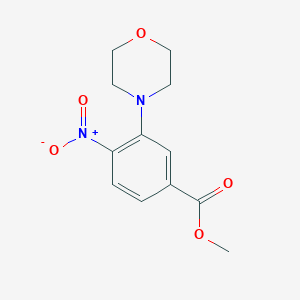
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)
